molecular formula C22H20ClN5O3S B2518402 N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105208-77-2

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2518402
M. Wt: 469.94
InChI Key: ALSAKOXNEDJECC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Design

The chemical compound under discussion demonstrates the intricate nature of heterocyclic chemistry and its relevance in drug design. The presence of multiple heterocyclic rings, such as furan, thiazolo, and pyridazine, highlights its potential utility in synthesizing novel compounds with specific biological activities. For example, the synthesis of thiazolopyrimidine derivatives has been explored for their antinociceptive and anti-inflammatory properties, underscoring the compound's relevance in medicinal chemistry research aimed at discovering new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012).

Biological Activity and Pharmacological Screening

Research into compounds with similar structural features has shown significant antinociceptive and anti-inflammatory activities, providing a foundation for further exploration into the biological activities of N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. Such studies are crucial for the development of new drugs with potential applications in treating pain and inflammation. The detailed synthesis and pharmacological screening of these compounds could reveal new pathways for treating various diseases, highlighting the importance of structural modifications in enhancing biological activity (Selvam et al., 2012).

Chemical Synthesis and Reactivity

The reactivity of related compounds, involving various functional groups and heterocyclic frameworks, provides insights into synthetic strategies that could be applied to N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These synthetic approaches are instrumental in constructing complex molecules for further biological evaluation, demonstrating the compound's role in advancing synthetic and medicinal chemistry research (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Anticancer and Antiangiogenic Potential

Novel compounds derived from similar chemical frameworks have shown promising anticancer and antiangiogenic activities. This suggests potential research directions for evaluating the anticancer efficacy of N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, contributing to the ongoing search for more effective cancer treatments. The exploration of its antiangiogenic effects could provide valuable insights into tumor growth inhibition and cancer therapy advancements (Chandrappa et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c23-14-6-4-7-15(12-14)24-17(29)13-28-21(30)19-20(18(26-28)16-8-5-11-31-16)32-22(25-19)27-9-2-1-3-10-27/h4-8,11-12H,1-3,9-10,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSAKOXNEDJECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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